N,N'-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide
Description
N2,N6-BIS(4-METHOXYPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a chemical compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of some metalloenzyme active sites . The presence of methoxyphenyl groups enhances its chemical properties, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-N,6-N-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-27-16-10-6-14(7-11-16)22-20(25)18-4-3-5-19(24-18)21(26)23-15-8-12-17(28-2)13-9-15/h3-13H,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
LUARIMMADZPWAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2,N6-BIS(4-METHOXYPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N2,N6-BIS(4-METHOXYPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide groups to amines.
Scientific Research Applications
N2,N6-BIS(4-METHOXYPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or as a drug delivery agent.
Mechanism of Action
The mechanism of action of N2,N6-BIS(4-METHOXYPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the amide groups. This coordination leads to the formation of stable complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .
Comparison with Similar Compounds
N2,N6-BIS(4-METHOXYPHENYL)PYRIDINE-2,6-DICARBOXAMIDE can be compared with other pyridine-2,6-dicarboxamide derivatives such as:
N2,N6-BIS(4-DIMETHYLAMINOPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: This compound has dimethylamino groups instead of methoxy groups, which can affect its chemical reactivity and coordination properties.
N2,N6-BIS(4-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: The presence of nitro groups can significantly alter the electronic properties and reactivity of the compound.
The uniqueness of N2,N6-BIS(4-METHOXYPHENYL)PYRIDINE-2,6-DICARBOXAMIDE lies in its methoxy groups, which provide specific electronic and steric effects that influence its chemical behavior and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
